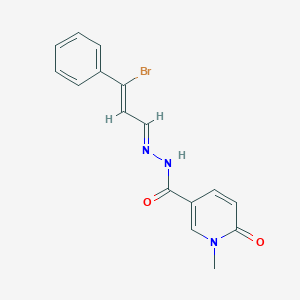
2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the isoindoline family and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide involves the inhibition of the protein-protein interaction between MDM2 and p53. This interaction is important in regulating the cell cycle and preventing the development of cancer. By inhibiting this interaction, this compound has the potential to promote apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide. One direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction, which could have significant implications for cancer treatment. Another direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
In conclusion, 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide is a promising compound with potential applications in scientific research. Its synthesis method has been optimized to ensure high yields and purity, and it has been found to exhibit promising biological activities. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Synthesemethoden
The synthesis of 2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide involves the reaction of 2-fluorobenzylamine with 2-chloro-N-(2-hydroxybenzyl)benzamide in the presence of triethylamine and acetic anhydride. This reaction leads to the formation of an intermediate, which is then treated with phthalic anhydride to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorobenzyl)benzamide has been found to exhibit promising biological activities, making it a potential candidate for scientific research. It has been shown to act as an inhibitor of the protein-protein interaction between MDM2 and p53, which is important in cancer research. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-chloro-N-(1,3-dioxoisoindol-2-yl)-N-[(2-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-18-11-5-4-10-17(18)20(27)25(13-14-7-1-6-12-19(14)24)26-21(28)15-8-2-3-9-16(15)22(26)29/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKMVXBRNUSCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C(=O)C2=CC=CC=C2Cl)N3C(=O)C4=CC=CC=C4C3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-imidazol-1-yl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4982862.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanol dihydrochloride](/img/structure/B4982872.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4982880.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4982888.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4982899.png)
![methyl 3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4982905.png)

![3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4982918.png)
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4982927.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4982951.png)